molecular formula C23H22N4O3 B2659457 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 955538-42-8

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2659457
CAS No.: 955538-42-8
M. Wt: 402.454
InChI Key: JSISGUJTIFAIEV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide (CAS 955538-42-8) is a chemical compound with the molecular formula C23H22N4O3 and a molecular weight of 402.4 g/mol . This benzamide derivative features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the imidazo[1,2-b]pyridazine structure have been identified as potent and orally active inhibitors of various kinases . Furthermore, structurally related imidazodiazine compounds have been developed as antagonists for the treatment and prophylaxis of thromboembolic disorders and other diseases associated with platelet aggregation, highlighting the significant research value of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to inquire about bulk availability and custom synthesis.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-5-6-17(11-15(14)2)23(28)25-18-12-16(7-8-20(18)29-3)19-13-27-21(24-19)9-10-22(26-27)30-4/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISGUJTIFAIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: Involves 2-aminopyridines and α-bromoketones.

    Temperature: Elevated temperatures are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up with appropriate equipment to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Common in modifying the aromatic rings or the imidazo[1,2-b]pyridazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and Pim-1 kinases, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Target Compound vs. (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Derivatives ()

  • The 3,4-dimethylbenzamide group may improve lipophilicity.
  • Analogs: Feature a thiazolidinone ring conjugated to the benzamide via a methylene group. The thiazolidinone moiety is electron-deficient, favoring interactions with cysteine residues in enzymes .

Target Compound vs. 6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()

  • Target Compound: Relies on a benzamide backbone, whereas compounds incorporate a pyrimidine-benzooxazine hybrid. The latter’s amino and oxazine groups may enhance solubility but reduce metabolic stability .
  • Synthesis : Both use DMF as a solvent, but employs cesium carbonate for deprotonation, whereas the target compound’s synthesis (hypothetically) might require milder bases due to its sensitive imidazopyridazine group .

Pharmacological and Physicochemical Properties

While bioactivity data for the target compound is absent in the evidence, structural comparisons suggest:

  • Lipophilicity : The 3,4-dimethylbenzamide group increases logP compared to ’s hydrophilic benzooxazine derivatives.
  • Target Engagement: The imidazopyridazine moiety may mimic purine bases, enabling kinase inhibition—a feature absent in ’s thiazolidinone-based analogs.
  • Metabolic Stability : Methoxy groups in the target compound could reduce oxidative metabolism relative to ’s dihydropyrimido benzimidazoles, which lack electron-withdrawing substituents .

Analytical Techniques and Structural Validation

  • X-ray Crystallography : Programs like SHELXL () and suites such as CCP4 () are critical for resolving complex heterocyclic structures. The target compound’s imidazopyridazine core would require high-resolution data for accurate refinement .
  • Spectroscopy : 1H NMR and IR (as in and ) would confirm functional groups, while mass spectrometry verifies molecular weight .

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